N1-Benzylbenzene-1,4-diamine

Catalog No.
S723150
CAS No.
17272-83-2
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Benzylbenzene-1,4-diamine

CAS Number

17272-83-2

Product Name

N1-Benzylbenzene-1,4-diamine

IUPAC Name

4-N-benzylbenzene-1,4-diamine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2

InChI Key

HLFCOTXLSHLIBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N
  • Organic Synthesis

    Due to the presence of amine groups, N1-Benzylbenzene-1,4-diamine could be a valuable intermediate in the synthesis of various organic compounds. Amines are nucleophilic functional groups, meaning they can react with electrophiles to form new carbon-carbon or carbon-nitrogen bonds. This property makes them crucial building blocks in organic chemistry .

  • Material Science Research

    The aromatic rings and amine groups in N1-Benzylbenzene-1,4-diamine could lead to interesting properties for applications in material science. Aromatic rings are rigid structures that can contribute to stability, while amine groups can participate in hydrogen bonding, which can influence material properties , . Research efforts might explore N1-Benzylbenzene-1,4-diamine as a component in the development of new polymers or functional materials.

N1-Benzylbenzene-1,4-diamine is an organic compound characterized by its molecular formula C13H14N2. This compound features a benzene ring substituted with two amine groups (-NH2) at the 1 and 4 positions, along with a benzyl group (-CH2C6H5) attached to one of the nitrogen atoms. The structural configuration of N1-Benzylbenzene-1,4-diamine contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of nitroso compounds or quinones.
  • Reduction: Reduction reactions can occur with reducing agents like sodium borohydride or lithium aluminum hydride, producing amines or other derivatives.
  • Substitution: The compound can undergo substitution reactions where hydrogen atoms on the benzene ring are replaced by other substituents, facilitated by electrophiles or nucleophiles under suitable conditions.

Research indicates that N1-Benzylbenzene-1,4-diamine exhibits biological activity that may involve enzyme inhibition. Specifically, it has been noted for its potential as an inhibitor of human sirtuin type 2, which is implicated in various cellular processes and diseases. This property makes it a candidate for further investigation in drug development and therapeutic applications.

Several synthetic routes have been developed for N1-Benzylbenzene-1,4-diamine:

  • Direct Reaction: One common method involves reacting p-phenylenediamine with benzyl bromide in the presence of a base. This straightforward approach allows for the formation of N1-Benzylbenzene-1,4-diamine through nucleophilic substitution.
  • Catalytic Methods: Catalytic approaches may also be employed, utilizing amidines and halogenated compounds under specific conditions to yield the desired product.
  • Industrial Production: While detailed industrial methods are not extensively documented, large-scale synthesis typically follows optimized laboratory methods to enhance yield and purity .

N1-Benzylbenzene-1,4-diamine has diverse applications across multiple domains:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
  • Materials Science: The compound's structural features may allow it to be used in developing new polymers or functional materials due to its stability and potential for hydrogen bonding.
  • Organic Synthesis: Its reactivity makes it valuable in organic synthesis for creating various derivatives and complex molecules.

Interaction studies involving N1-Benzylbenzene-1,4-diamine focus on its role as a molecular target for enzymes and receptors. The compound's ability to modulate biological pathways through enzyme inhibition suggests that it could be explored further for therapeutic uses. Ongoing research aims to elucidate specific interactions and mechanisms of action related to this compound.

N1-Benzylbenzene-1,4-diamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarity Index
N1-Benzyl-N1-methylbenzene-1,2-diamine0.94
N1-Benzyl-N1-ethylbenzene-1,2-diamine0.91
N1-Benzyl-N1,4-dimethylbenzene-1,2-diamine0.91
N,N'-(1,4-Phenylenebis(methylene))dianiline0.90
N-benzyl-N-butyl-3-methylaniline0.89

Uniqueness: N1-Benzylbenzene-1,4-diamine is distinguished by its specific positioning of amine groups on the benzene ring (at the 1 and 4 positions), which influences its reactivity and biological activity compared to similar compounds. This unique arrangement enhances its potential as a versatile building block in organic synthesis and medicinal applications .

XLogP3

2.4

Wikipedia

N-BENZYLBENZENE-1,4-DIAMINE

Dates

Modify: 2023-08-15

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